Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the oxazole ring, introduction of the chlorophenyl group, and subsequent modifications to introduce the dimethylamino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques like microreactor technology can be employed to ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with modified characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
- Methyl 3-(2-bromophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
- Methyl 3-(2-chlorophenyl)-5-[2-(methylamino)ethenyl]-1,2-oxazole-4-carboxylate
Uniqueness
Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-18(2)9-8-12-13(15(19)20-3)14(17-21-12)10-6-4-5-7-11(10)16/h4-9H,1-3H3 |
InChI Key |
SRHXBSJTLUSGKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
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